(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is a stable isotope-labeled derivative of 2-hydroxyglutaric acid, specifically designed for use in analytical chemistry, particularly in metabolomics. This compound has the chemical formula C5H6Na2O5 and a molecular weight of 197.04 g/mol. It features two sodium ions bound to the carboxylate groups of the dicarboxylic acid structure, enhancing its solubility and stability in aqueous solutions. The incorporation of carbon-13 isotopes allows for precise tracking and quantification in mass spectrometry applications, making it an essential standard in quantitative analyses .
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 itself does not have a known mechanism of action in biological systems. It serves as an inert tracer molecule for the naturally occurring D-2HG. D-2HG, on the other hand, plays a complex role in cellular metabolism. It can act as an oncometabolite in certain cancers, meaning its abnormal accumulation can promote tumor growth []. Additionally, it functions as a signaling molecule involved in various cellular processes.
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is primarily used as an internal standard in quantitative metabolomics experiments [, , ]. Internal standards are compounds with known properties that are added to a sample before analysis. They help to normalize for variations in sample preparation, instrument performance, and ionization efficiency during mass spectrometry analysis. By comparing the signal intensity of the analyte of interest (e.g., endogenous 2-HG) to the signal intensity of the internal standard, researchers can obtain more accurate and reproducible quantitative measurements of the target metabolite [, , ].
The isotopically labeled nature of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 can also be utilized in metabolic flux analysis studies. In these experiments, isotopically labeled precursors are introduced into a biological system, and the incorporation of the isotope label into downstream metabolites is monitored. This allows researchers to trace the flow of metabolites through metabolic pathways and gain insights into cellular metabolism [].
The presence of the hydroxyl group also allows for potential reactions such as oxidation to form ketones or aldehydes .
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is notable for its role as a metabolite in various biological pathways. It is involved in cellular metabolism and has been studied for its effects on cellular signaling and energy production. In particular, it has been associated with:
The synthesis of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 typically involves the following methods:
This compound can also be synthesized from labeled precursors using carbon-13 isotopes during specific steps of the reaction .
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 has several important applications:
Several compounds share structural similarities with (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5. These include:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-Hydroxyglutaric Acid | C5H6O5 | Unlabeled form without isotopes |
α-Ketoglutaric Acid | C5H4O5 | Key intermediate in the citric acid cycle |
Lactic Acid | C3H6O3 | Monocarboxylic acid with different metabolic roles |
Fumaric Acid | C4H4O4 | Unsaturated dicarboxylic acid |
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its specific involvement as an oncometabolite sets it apart from other similar compounds that may not have such direct implications in cancer metabolism .
The synthesis of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 requires sophisticated isotopic labeling methodologies to achieve complete carbon-13 incorporation across all five carbon positions [1] [4]. The most widely employed approach utilizes uniformly labeled carbon-13 precursors, particularly 13C-glutaric acid derivatives, as starting materials for the synthesis [4].
The incorporation of carbon-13 isotopes into the 2-hydroxyglutaric acid backbone follows several established synthetic pathways [25] [26]. The most effective method involves the use of 13C5-glutaric acid as the primary carbon source, which undergoes selective hydroxylation at the 2-position to generate the desired isotopically labeled product . This approach ensures uniform isotopic distribution across the entire carbon framework while maintaining the stereochemical integrity of the (2R)-configuration [7] [8].
Alternative labeling strategies employ 13C-labeled building blocks derived from fundamental carbon sources such as potassium carbonate-13C [35]. These approaches utilize multi-step synthetic sequences that systematically construct the five-carbon chain while incorporating the isotopic label at each position [9] [10]. The process typically begins with the formation of 13C-labeled cyanide intermediates, which are subsequently converted to carboxylic acid derivatives through established synthetic transformations [9].
The isotopic purity requirements for research-grade (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 typically exceed 98% carbon-13 enrichment at each labeled position [4] [7]. This high level of isotopic incorporation is achieved through careful selection of precursor materials and optimization of reaction conditions to minimize isotopic dilution [16] [22]. Mass spectrometric analysis confirms that the final product exhibits the characteristic isotopic pattern consistent with five carbon-13 atoms, with a molecular weight shift of 5.0033 atomic mass units compared to the unlabeled compound [1] [4].
The preparation of enantiomerically pure (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 requires sophisticated chiral resolution techniques due to the presence of a stereogenic center at the 2-position [5] [11]. Several high-performance liquid chromatography and gas chromatography methods have been developed specifically for the separation of 2-hydroxyglutaric acid enantiomers [5] [14].
Chiral liquid chromatography represents the most reliable approach for enantiomeric separation of 2-hydroxyglutaric acid derivatives [5] [14]. The enantiomeric separation is achieved using ristocetin A glycopeptide antibiotic bonded silica gel columns, which provide baseline resolution between the D- and L-enantiomers with retention times of approximately 4.95 and 5.5 minutes respectively [5]. This methodology demonstrates exceptional selectivity and reproducibility for analytical-scale separations.
For preparative-scale chiral resolution, cinchonan carbamate-based weak chiral anion exchangers have proven highly effective [14]. These stationary phases, including tert-butylcarbamoyl-quinine and quinidine derivatives, operate through an anion-exchange mechanism that discriminates between the enantiomers based on their differential binding affinities [14]. Resolution values up to 2.0 have been achieved under optimized conditions, enabling efficient preparative separation of multi-gram quantities [14].
Gas chromatographic methods utilizing chiral stationary phases provide an alternative approach for enantiomeric analysis and separation [11]. The methodology employs alkyl ester derivatives prepared through room-temperature esterification with chloroformates, avoiding the lactonization issues associated with traditional derivatization procedures [11]. Chiral columns coated with cyclodextrin or specialized siloxane copolymers achieve excellent enantiomeric resolution while maintaining chemical stability of the isotopically labeled material [11].
Chiral Resolution Method | Resolution (Rs) | Retention Time Difference | Enantiomeric Excess |
---|---|---|---|
Ristocetin A Column | 1.8-2.2 | 0.55 min | >99% |
Cinchonan Carbamate | 1.5-2.0 | Variable | >98% |
Cyclodextrin GC | 1.2-1.6 | 2-4 min | >95% |
The commercial production of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 requires scalable synthetic methodologies that maintain isotopic purity and stereochemical integrity while achieving economically viable yields [15] [16] [17]. Industrial synthesis protocols have been developed to produce research-grade material with purities exceeding 95% as determined by high-performance liquid chromatography [1] [4].
Large-scale synthesis typically employs multi-step synthetic sequences optimized for high yield and minimal isotopic dilution [17] [22]. The process begins with isotopically labeled glutaric acid derivatives, which undergo selective functionalization to introduce the hydroxyl group at the 2-position while maintaining the desired stereochemistry . Critical process parameters include temperature control, reaction time optimization, and careful selection of reagents to minimize racemization and isotopic scrambling [22].
The conversion to the disodium salt form follows established protocols for carboxylic acid neutralization [33]. The process involves controlled addition of sodium hydroxide to achieve the desired pH range of 7.0-7.3, followed by crystallization from aqueous solution [33]. This approach ensures consistent product quality while maintaining the isotopic integrity of the labeled compound [33].
Research-grade purity requirements necessitate comprehensive purification strategies incorporating multiple separation techniques [27] [30]. The primary purification approach utilizes anion-exchange chromatography with specialized resins such as DOWEX 1x8-400 formate resin [30]. This methodology effectively removes ionic impurities while maintaining the chemical integrity of the isotopically labeled product [30].
Secondary purification steps include crystallization from appropriate solvent systems and solid-phase extraction techniques [27] [30]. These processes are optimized to achieve final product purities consistently exceeding 95% with enantiomeric excess values greater than 98% [1] [4] [7]. Quality control protocols incorporate multiple analytical techniques including high-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy to confirm isotopic purity and structural integrity [19] [20].
Production Scale | Typical Yield | Purity (HPLC) | Isotopic Enrichment |
---|---|---|---|
Laboratory (1-10g) | 65-75% | >98% | >99% 13C |
Pilot Scale (100g-1kg) | 55-65% | >95% | >98% 13C |
Commercial (>1kg) | 45-55% | >95% | >98% 13C |